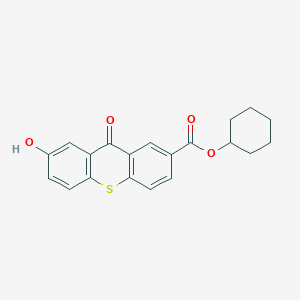
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester is a chemical compound with a complex structure that includes a thioxanthene core
Métodos De Preparación
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester typically involves several steps. One common method includes the esterification of 9H-Thioxanthene-2-carboxylic acid with cyclohexanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 9H-Thioxanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, cyclohexyl ester include:
9-Oxo-9H-thioxanthene-2-carboxylic acid: This compound shares a similar core structure but lacks the ester group.
9-Oxo-9H-xanthene-2-carboxylic acid: This compound has a similar structure but contains an oxygen atom instead of sulfur in the thioxanthene core.
Thiosalicylic acid: This compound has a similar sulfur-containing structure but differs in the overall framework.
Propiedades
Número CAS |
917762-67-5 |
|---|---|
Fórmula molecular |
C20H18O4S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
cyclohexyl 7-hydroxy-9-oxothioxanthene-2-carboxylate |
InChI |
InChI=1S/C20H18O4S/c21-13-7-9-18-16(11-13)19(22)15-10-12(6-8-17(15)25-18)20(23)24-14-4-2-1-3-5-14/h6-11,14,21H,1-5H2 |
Clave InChI |
VYUWFSUUAXNPID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
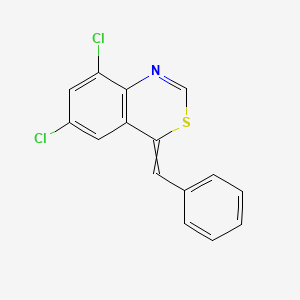
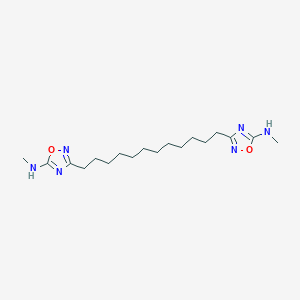
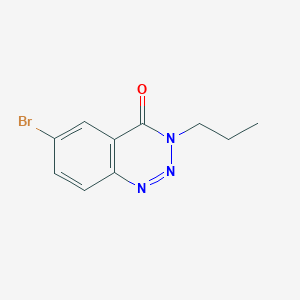
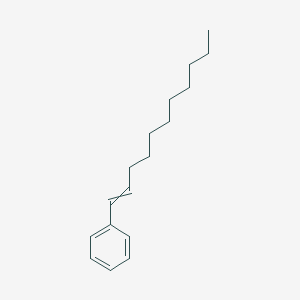
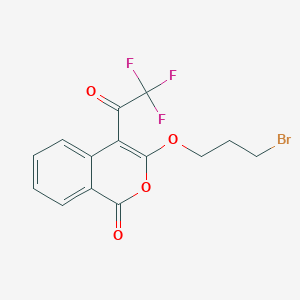
![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
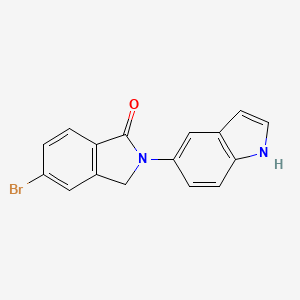
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
